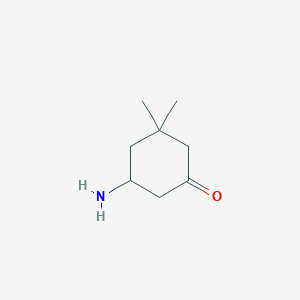
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a pyrrolidine ring, a thiazole ring, and a benzyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via selective hydroxylation reactions.
Attachment of the Benzyl Group: The benzyl group can be attached through nucleophilic substitution reactions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through cyclization reactions involving sulfur and nitrogen-containing precursors.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The benzyl and thiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are common.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
科学研究应用
Chemistry
In chemistry, (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound might be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. It might exhibit activity against certain diseases or conditions, leading to the development of new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might offer advantages in specific industrial applications.
作用机制
The mechanism of action of (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes, affecting biochemical pathways.
Receptor Binding: It could bind to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound might interfere with signal transduction pathways, altering cellular functions.
相似化合物的比较
Similar Compounds
(2S,4R)-4-hydroxy-N-(4-benzyl)pyrrolidine-2-carboxamide: Lacks the thiazole ring.
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)phenyl)pyrrolidine-2-carboxamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
(2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide is unique due to the presence of both the thiazole and benzyl groups, which might confer specific chemical and biological properties not found in similar compounds.
属性
分子式 |
C16H19N3O2S |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
(2S,4R)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O2S/c1-10-15(22-9-19-10)12-4-2-11(3-5-12)7-18-16(21)14-6-13(20)8-17-14/h2-5,9,13-14,17,20H,6-8H2,1H3,(H,18,21)/t13-,14+/m1/s1 |
InChI 键 |
DQZGBGLZCXHVCB-KGLIPLIRSA-N |
手性 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3)O |
规范 SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


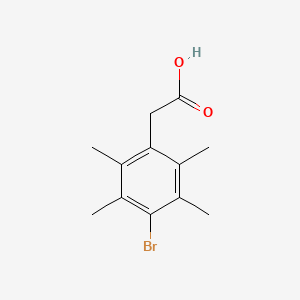
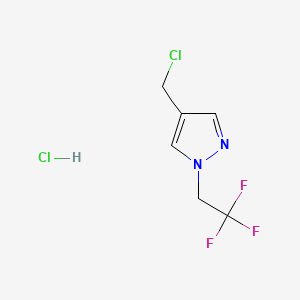
![N-{2-[(3-aminopropanoyl)sulfanyl]ethyl}acetamide dihydrochloride](/img/structure/B15305068.png)
![[(1R,8S)-9-bicyclo[6.1.0]nonanyl]methanamine;hydrochloride](/img/structure/B15305070.png)
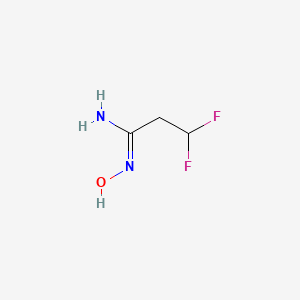


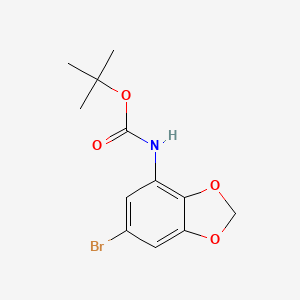

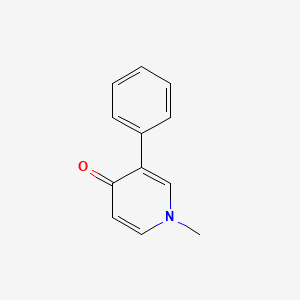
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-ethoxypropanoic acid](/img/structure/B15305108.png)
![4-[(2-Aminopropyl)carbamoyl]butanoic acid](/img/structure/B15305115.png)

